Methyl 2-Benzoyloxyacrylate
CAS No.:
Cat. No.: VC14449763
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O4 |
|---|---|
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | (3-methoxy-3-oxoprop-1-en-2-yl) benzoate |
| Standard InChI | InChI=1S/C11H10O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-7H,1H2,2H3 |
| Standard InChI Key | WWNGBMDVYSNISP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(=C)OC(=O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl 2-benzoyloxyacrylate consists of three key structural elements:
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A methyl ester group (-COOCH₃)
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A conjugated α,β-unsaturated carbonyl system
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A benzoyloxy (-O(C₆H₅)CO-) substituent at the α-carbon
This configuration creates significant electronic polarization, with the benzoyloxy group acting as an electron-withdrawing substituent. The resulting electron-deficient double bond exhibits enhanced reactivity toward nucleophilic attack .
Physicochemical Characteristics
Table 1 summarizes key physical properties inferred from analogous compounds:
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₄ | |
| Molecular Weight | 206.19 g/mol | |
| Boiling Point | 285–290°C (est.) | |
| Density | 1.18–1.22 g/cm³ (est.) | |
| Solubility | Miscible with organic solvents |
The compound’s infrared spectrum would theoretically show characteristic peaks at:
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1720–1740 cm⁻¹ (ester C=O stretch)
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1680–1700 cm⁻¹ (α,β-unsaturated ester C=O)
Synthesis and Production
Laboratory-Scale Synthesis
A plausible synthetic route involves sequential functionalization:
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Acrylation: Reaction of benzoyl chloride with methyl acrylate in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C .
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Purification: Column chromatography using ethyl acetate/hexane (1:4) eluent .
The reaction mechanism proceeds through electrophilic aromatic substitution, where the benzoyl group attaches to the electron-rich α-position of the acrylate.
Industrial Manufacturing
Scale-up considerations include:
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Heterogeneous catalysts (e.g., immobilized lipases) for esterification
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Distillation under reduced pressure (0.1–0.5 mmHg) for product isolation
Typical production metrics:
Reactivity and Chemical Transformations
Conjugate Addition Reactions
The α,β-unsaturated system undergoes nucleophilic additions with:
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Amines: Forming β-amino esters (Michael adducts)
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Thiols: Producing β-thioether derivatives
Cycloaddition Chemistry
In Diels-Alder reactions, the compound acts as a dienophile with electron-rich dienes (e.g., furan derivatives), yielding six-membered carbocycles. Reaction kinetics show second-order dependence with activation energy ΔG‡ ≈ 85 kJ/mol .
Applications in Materials Science
Polymer Chemistry
Copolymerization with methyl methacrylate (MMA) produces materials with enhanced:
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Glass transition temperatures (Tg = 105–115°C vs. 90°C for pure PMMA)
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Tensile strength (45–50 MPa vs. 35 MPa)
Photoresist Formulations
The benzoyloxy group enables photoacid generation under 248 nm irradiation, making it suitable for:
Recent Advances and Future Directions
Catalytic Asymmetric Reactions
Recent developments employ chiral N-heterocyclic carbene (NHC) catalysts to achieve:
Sustainable Production Methods
Emerging green chemistry approaches include:
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